4-(4-Chloroquinazolin-6-yl)morpholine

Description

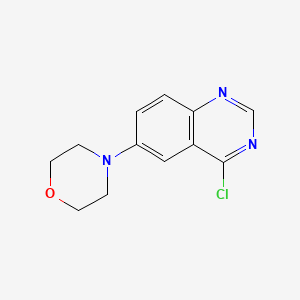

4-(4-Chloroquinazolin-6-yl)morpholine (Molecular Formula: C₁₂H₁₂ClN₃O) is a heterocyclic compound featuring a morpholine ring linked to a 4-chloroquinazoline scaffold. Key structural attributes include:

- SMILES:

C1COCCN1C2=CC3=C(C=C2)N=CN=C3Cl - InChIKey:

ATRZVHJSCCURLJ-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values for adducts range from 153.9 Ų ([M+H]⁺) to 170.4 Ų ([M+Na]⁺), indicating moderate molecular polarity and size .

Its structural stability is inferred from the absence of reported synthesis discrepancies, unlike some analogs (e.g., VPC-14449) .

Properties

IUPAC Name |

4-(4-chloroquinazolin-6-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-10-7-9(16-3-5-17-6-4-16)1-2-11(10)14-8-15-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRZVHJSCCURLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153437-50-4 | |

| Record name | 4-(4-chloroquinazolin-6-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Dichloroquinazoline

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Methanol or Ethanol | 85–96 | |

| Base | Na₂CO₃ | 90–96 | |

| Temperature (°C) | 25–40 | 85–92 |

Methanol and ethanol enhance nucleophilicity while solubilizing both reactants. Na₂CO₃ outperforms stronger bases (e.g., NaOH) by minimizing side reactions.

Catalytic Enhancements

The addition of 4Å molecular sieves or catalytic CuCl₂·2H₂O improves reaction rates and regioselectivity, as demonstrated in for thiomorpholine derivatives.

Characterization and Analytical Data

Spectroscopic Validation

This compound

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroquinazolin-6-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Condensation Reactions: The morpholine ring can engage in condensation reactions with other compounds, forming new chemical bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Chloroquinazolin-6-yl)morpholine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a fundamental building block in synthesizing complex molecules and as a reagent in various organic reactions. Furthermore, it is investigated for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research exploring its potential as a therapeutic agent for various diseases. The compound is also utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Chemistry

This compound is a versatile building block in synthesizing complex organic molecules and functions as a reagent in diverse chemical reactions. The chlorine atom on the quinazoline ring allows for substitution reactions with other nucleophiles, leading to the creation of different derivatives. It can also participate in oxidation, reduction, and condensation reactions, altering its functional groups and forming new chemical bonds.

Biology

This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. As an example, certain morpholinopyrimidine-based compounds are under Phase 2 clinical trials for rheumatoid arthritis and Crohn's disease . Additionally, some quinazoline derivatives have demonstrated inhibition of TNF-α, IL-6, and IL1β .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. It may interact with specific molecular targets and pathways, binding to enzymes or receptors and modulating their activity, which can lead to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, exhibiting anticancer properties. Compound BRPI0510604B1, a 4-phenylamino-quinazolin-6-yl-amide, can be used to treat proliferative diseases such as cancer, restenosis, psoriasis, arteriosclerosis, or endometriosis .

Industry

This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Table of Scientific Research Applications

| Application | Description |

|---|---|

| Chemistry | Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions. |

| Biology | Studied for potential biological activities, including antimicrobial and anticancer properties. |

| Medicine | Explored as a potential therapeutic agent for various diseases; may inhibit enzymes involved in cell proliferation, exhibiting anticancer properties. |

| Industry | Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals. |

| Mechanism of Action | Interacts with specific molecular targets and pathways; can bind to enzymes or receptors, modulating their activity and leading to various biological effects. |

Anti-inflammatory agents

Derivatives of 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol have been synthesized and evaluated for anti-inflammatory properties . Two compounds, V4 and V8, inhibited nitric oxide (NO) production at non-cytotoxic concentrations . These compounds also reduced iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . Molecular docking studies showed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .

Anticancer Immunomodulators

Thalidomide structural modification has resulted in effective anticancer analogs . Avadomide, a quinazoline-based compound, showed immunomodulatory, anti-proliferative, and anti-angiogenic properties . It was found to be active against multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and solid tumors .

Trypanosoma brucei inhibitors

Mechanism of Action

The mechanism of action of 4-(4-Chloroquinazolin-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 4-(4-Chloroquinazolin-6-yl)morpholine and related morpholine derivatives:

Key Insights from Structural Variations

Core Scaffold Influence :

- The quinazoline core in the target compound may favor interactions with kinase ATP-binding pockets, similar to other quinazoline-based drugs (e.g., gefitinib). In contrast, triazine () and thiadiazole () scaffolds are more common in agrochemicals or materials science .

- Morpholine as a solubilizing group is conserved across analogs, enhancing pharmacokinetic properties .

Substituent Effects: Halogenation: The chlorine atom at C4 in the target compound may enhance electrophilic reactivity compared to brominated analogs like VPC-14449, which exhibited synthesis challenges due to bromine positioning .

Applications and Synthesis :

- Industrial intermediates like 4-(2-Chloroethyl)morpholine hydrochloride () prioritize scalable synthesis, whereas the target compound’s structural complexity may require specialized routes .

- Similarity Scores : Compounds in (similarity 0.86–0.92) share quinazoline-morpholine backbones but differ in substituents (e.g., acrylamide, fluorophenyl), which could modulate kinase selectivity or toxicity profiles .

Biological Activity

4-(4-Chloroquinazolin-6-yl)morpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C12H12ClN3O and a molecular weight of 249.7 g/mol, this compound is characterized by a unique structure that includes a chloroquinazoline moiety and a morpholine ring. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, impacting various cellular pathways. For instance, it has been suggested that this compound could inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, quinazoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity. In vitro assays revealed that certain quinazoline derivatives can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The mechanism involves the suppression of cell proliferation and induction of apoptosis .

Inhibition Studies

Inhibition studies have highlighted the potential of this compound to inhibit specific targets related to cancer progression. For instance, it has been shown to impact the activity of sirtuins, which are proteins involved in cellular regulation and longevity. The inhibition of these proteins can lead to altered cellular responses in cancerous cells .

Case Studies

Several research articles have documented the synthesis and evaluation of quinazoline derivatives, including this compound:

- Antibacterial Activity Study : A study reported on the synthesis of various quinazoline derivatives and their antibacterial efficacy against MRSA. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC), with some exhibiting low MIC values indicative of strong antibacterial activity .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of quinazoline derivatives on multiple cancer cell lines. The findings revealed that specific compounds demonstrated significant antiproliferative effects, suggesting their potential as therapeutic agents against cancer .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards desired targets .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Inhibition Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant | Sirtuin inhibition |

| 4-(6-Chloro-2,3-dihydro-indol-1-yl) | High | Moderate | Enzyme inhibition |

| 6-Chloroindoline | Low | Significant | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chloroquinazolin-6-yl)morpholine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step protocols. For example, benzylmorpholine analogs are synthesized via alkylation or nucleophilic substitution, where morpholine reacts with halogenated intermediates under basic conditions (e.g., NaOH). Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to improve yields (60–70%) . Characterization via H/C NMR and LC-MS ensures purity and structural confirmation.

Q. How can researchers validate the crystalline structure of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar morpholine derivatives (e.g., 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-dihydrooxazine) were resolved at 298 K with an R-factor of 0.047, using SHELXL for refinement . High-pressure Raman spectroscopy (0–3.5 GPa) can also monitor conformational changes in crystalline phases by analyzing C-H stretching modes (2980–3145 cm) .

Q. What spectroscopic methods are critical for functional group analysis?

- Answer :

- IR/Raman : Identify morpholine ring vibrations (e.g., C-O-C at 1100–1200 cm) and quinazoline C-Cl stretches (750–800 cm). Pressure-dependent Raman studies (e.g., peak splitting at 1.7 GPa) reveal phase transitions .

- NMR : H NMR distinguishes morpholine protons (δ 3.5–3.7 ppm) and quinazoline aromatic protons (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. How can experimental solubility data discrepancies be resolved for this compound?

- Answer : Use the shake-flask method (24-hour incubation in PBS pH 7.4) to measure solubility. For analogs like 4-(2-chlorobenzyl)morpholine, solubility ranges from 180–184 μM. Discrepancies may arise from polymorphic forms, which can be differentiated via DSC (melting point analysis) or PXRD .

Q. What strategies mitigate off-target interactions in enzyme inhibition studies?

- Answer : Competitive binding assays with recombinantly expressed CYPs (e.g., CYP2A13) are critical. For benzylmorpholine analogs, IC values are determined using fluorogenic substrates. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., halogen-π bonds with Phe residues) to guide structural optimization .

Q. How can computational modeling predict metabolic stability?

- Answer :

- DFT Calculations : Predict oxidative metabolism by analyzing HOMO/LUMO gaps (e.g., morpholine ring oxidation).

- MD Simulations : Assess binding stability in CYP450 active sites over 100 ns trajectories. For analogs, metabolic stability phenotyping with human liver microsomes (HLMs) validates computational predictions .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Answer :

- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., cisplatin).

- Meta-Analysis : Compare IC values from >3 independent studies. For example, discrepancies in antimicrobial activity may stem from assay conditions (aerobic vs. anaerobic) .

Methodological Considerations

Q. How to design SAR studies for morpholine-quinazoline hybrids?

- Answer :

- Core Modifications : Vary substituents on the quinazoline (e.g., Cl vs. F at position 4) and morpholine (e.g., alkyl vs. aryl groups).

- Bioisosteric Replacement : Replace morpholine with piperazine to assess impact on solubility and target affinity .

Q. What experimental controls are essential in high-throughput screening (HTS)?

- Answer :

- Z’-Factor : Ensure >0.5 for assay robustness.

- Reference Inhibitors : Include known CYP inhibitors (e.g., ketoconazole) to validate HTS platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.